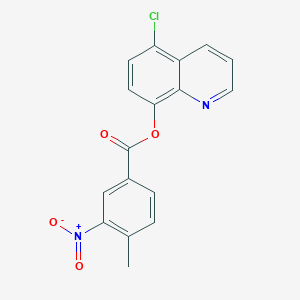
5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate" involves the formation of hydrogen-bonded structures with chloro- and nitro-substituted benzoic acids. These compounds exhibit short hydrogen bonds between the pyridine N atom and a carboxyl O atom, indicating a method for constructing molecules with similar structures (Gotoh & Ishida, 2009). Additionally, the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis suggests a pathway for creating various heterocyclic scaffolds, indicating a method that could potentially be adapted for the synthesis of our target compound (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate" reveals the importance of intramolecular hydrogen bonding and electronic polarization, which could influence the chemical reactivity and physical properties of the compound. For example, the intramolecular distances in methyl 4-(4-chloroanilino)-3-nitrobenzoate provide evidence for electronic polarization of the o-quinonoid type, which could have implications for the electronic properties of our target compound (Cortés et al., 2013).
Chemical Reactions and Properties
Photocyclization and subsequent reactions have been used to create novel heterocyclic ring systems, such as benzothieno[2,3-c]quinolines and tetrazolo[1,5-a]quinoline derivatives. These methods demonstrate the potential for generating a variety of chemical structures from quinoline-based precursors, suggesting possible pathways for the functionalization and transformation of "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate" (Mckenney & Castle, 1987).
Physical Properties Analysis
The study of substituted quinolines and their reactions offers insights into the synthesis and potential physical properties of "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate". The synthesis of heterocyclo[c]quinolines through nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines underscores the versatility of quinoline derivatives in producing compounds with varied physical properties (Khodair et al., 1999).
Chemical Properties Analysis
The reactivity of quinoline derivatives towards the formation of charge transfer complexes, as seen in the interaction between quinolin-8-ol and nitro-substituted benzoic acids, highlights the potential for "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate" to engage in similar chemical interactions. These proton-transfer compounds exhibit primary hydrogen-bonding interactions, which could be key in understanding the reactivity and chemical properties of our target compound (Smith et al., 2001).
安全和危害
The safety data sheet for methyl m-nitrobenzoate, a related compound, suggests that personal protective equipment should be used, dust formation should be avoided, and inhalation of vapors, mist, or dust should be avoided . It also suggests that the substance is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) .
属性
IUPAC Name |
(5-chloroquinolin-8-yl) 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-10-4-5-11(9-14(10)20(22)23)17(21)24-15-7-6-13(18)12-3-2-8-19-16(12)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWNMYGRCNXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

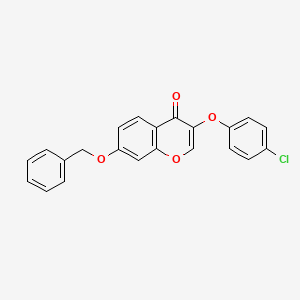
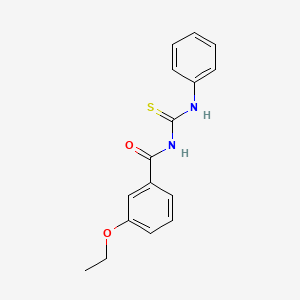
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
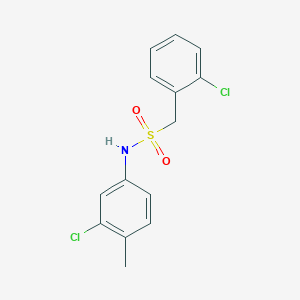

![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)


![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)
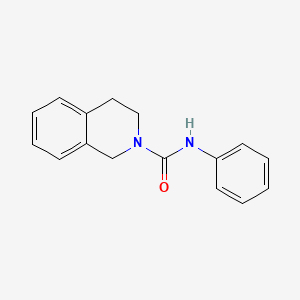
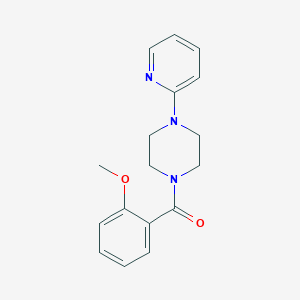
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)
![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)